Regioisomeric Identity Verified by Single-Turnover Kinetics: 2′-O-Acetyl-ADP-Ribose Is the Authentic Enzymatic Product
The structural identity of OAADPr was definitively established by rapid-quench single-turnover experiments combined with NMR spectroscopy. The 2′-O-acetyl-ADP-ribose isomer was identified as the direct enzymatic product released by Sir2 enzymes, while 3′-O-acetyl-ADP-ribose forms post-release via non-enzymatic intramolecular transesterification, reaching an equilibrium ratio of 48:52 (2′:3′) at neutral pH [1]. This corrected the earlier erroneous assignment of 1′-O-acetyl-ADP-ribose as the solution product. Heteronuclear multiple-bond correlation (HMBC) spectroscopy provided unambiguous assignment of the acetyl group position on each regioisomer [1]. This finding has critical procurement implications: any synthetic or enzymatically prepared OAADPr will inherently exist as a ~50:50 mixture of regioisomers, and lot-to-lot consistency in isomer ratio is a key quality attribute not applicable to single-species analogs such as ADP-ribose.
| Evidence Dimension | Regioisomeric identity and equilibrium ratio |
|---|---|
| Target Compound Data | 2′-O-acetyl-ADP-ribose (enzymatic product); equilibrium mixture 48:52 (2′:3′) at neutral pH |
| Comparator Or Baseline | Previously proposed 1′-O-acetyl-ADP-ribose (incorrectly assigned as solution product); 3′-O-acetyl-ADP-ribose (non-enzymatic rearrangement product) |
| Quantified Difference | The enzymatic product is exclusively 2′-O-acetyl (not 1′-O-acetyl); equilibrium yields ~48% 2′-isomer and ~52% 3′-isomer at neutral pH |
| Conditions | Sir2 family enzymes (yeast Sir2, Drosophila Sir2, human SIRT1); single-turnover rapid quench; ¹H and ¹³C NMR, HMBC spectroscopy; neutral pH aqueous buffer |
Why This Matters
Procurement specifications must account for the regioisomeric mixture as the authentic functional form; single-isomer claims for 2′- or 3′-O-acetyl-ADP-ribose alone are chemically unstable and will equilibrate in solution, making the ~50:50 equilibrium mixture the only physiologically relevant and experimentally reproducible form.
- [1] Jackson MD, Denu JM. Structural identification of 2′- and 3′-O-acetyl-ADP-ribose as novel metabolites derived from the Sir2 family of β-NAD⁺-dependent histone/protein deacetylases. J Biol Chem. 2002;277(21):18535–18544. doi:10.1074/jbc.M200671200 View Source
